ME1111 is classified as an antifungal agent and is specifically noted for its action against dermatophytes. Its molecular formula is . The compound functions as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, which disrupts the energy metabolism of fungal cells .
The synthesis of ME1111 involves several chemical reactions that convert starting materials into the final product. Although specific synthetic pathways are proprietary or not fully disclosed in public literature, it generally includes steps such as:
The detailed synthetic route would require access to proprietary methods or specific patents related to ME1111.
The molecular structure of ME1111 can be represented as follows:
The low molecular weight and specific structural features contribute to its enhanced ability to penetrate keratin-rich environments such as nails, which is critical for treating onychomycosis effectively.
ME1111 primarily acts through biochemical interactions rather than classical chemical reactions. Its mechanism involves:
These interactions highlight the compound's potential effectiveness against resistant fungal strains.
ME1111 exerts its antifungal effects primarily by targeting succinate dehydrogenase within the mitochondrial respiratory chain of fungal cells. This inhibition leads to:
Data from studies indicate that ME1111 shows potent antifungal activity with minimal toxicity to human cells, making it a favorable candidate for topical applications .
Relevant data indicate that these properties contribute significantly to its pharmacological profile and effectiveness as a topical treatment .
ME1111 is primarily being developed for:
The ongoing clinical trials and studies will further elucidate its effectiveness and safety profile in treating nail infections caused by dermatophytes .
Onychomycosis represents a substantial global health burden, affecting approximately 5.5% of the worldwide population [2]. This fungal nail infection demonstrates a pronounced age-dependent prevalence pattern, with infection rates escalating from approximately 0.4% in children to 28-35% in individuals over 60 years [2] [1]. The condition exhibits significant gender disparities, affecting men three times more frequently than women for toenail infections, while women demonstrate higher susceptibility to Candida fingernail infections [2]. Geographic variation exists in prevalence rates, with higher incidence documented in North America and Europe (4.3-8.9%) compared to tropical regions, likely due to differences in footwear practices and climate conditions [2].
Several comorbidities substantially elevate onychomycosis risk, with diabetes mellitus representing a particularly significant predisposing factor. Diabetic populations demonstrate infection rates approaching 25%, and onychomycosis in these patients may serve as an important predictor for diabetic foot syndrome and ulcer development [1] [2]. Immunocompromised individuals, including those with HIV infection or undergoing cancer therapy, also face substantially elevated risk [1] [2]. Additional risk factors include peripheral vascular disease (compromising local immunity), psoriasis (altering nail integrity), obesity, and recurrent nail trauma [2]. Environmental contributors include occlusive footwear (creating warm, moist environments conducive to fungal growth), public bathing facilities, and shared living spaces with infected individuals [1] [2].
The clinical manifestations extend beyond cosmetic concerns, significantly impacting quality of life through chronic pain (particularly during ambulation), impaired dexterity (in fingernail involvement), and social stigmatization [1] [2]. The condition presents with characteristic features including nail plate discoloration (white, yellow-brown, or occasionally violaceous/green/black), subungual hyperkeratosis, onycholysis (detachment from the nail bed), and onychauxis (nail thickening) [2]. The distal lateral subungual variant predominates (accounting for most presentations), followed by white superficial and proximal subungual patterns [2]. Left untreated, onychomycosis can lead to permanent nail dystrophy, secondary bacterial infections, and in diabetic patients, potentially contributing to limb-threatening complications [1] [2].
Table 1: Global Epidemiology of Onychomycosis
Population | Prevalence | Key Risk Factors | Common Pathogens |
---|---|---|---|
General Population | 5.5% | Age, occlusive footwear, communal bathing | T. rubrum, T. mentagrophytes |
Elderly (>65 years) | 28-35% | Diminished circulation, comorbidities, slower nail growth | T. rubrum, T. mentagrophytes, NDMs |
Diabetic Patients | ~25% | Vascular compromise, immune dysfunction | T. rubrum, Candida spp. |
Immunocompromised | Significantly elevated | Impaired cell-mediated immunity | T. rubrum, Candida spp., NDMs |
Children | ~0.4% | Familial transmission, tinea capitis | T. tonsurans, T. rubrum |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7